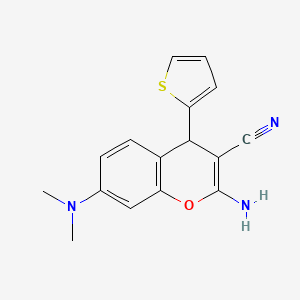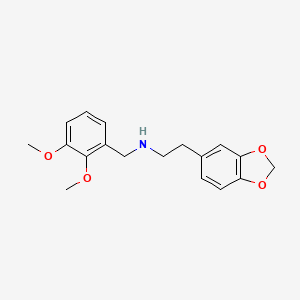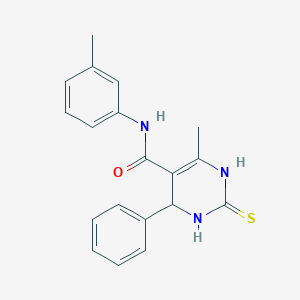
2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-1,3,4-thiadiazol-2-ylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-1,3,4-thiadiazol-2-ylpropanamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as Isoindoline-1,3-dione-thiadiazole hybrid and has been synthesized using various methods. In
Mecanismo De Acción
The mechanism of action of 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-1,3,4-thiadiazol-2-ylpropanamide is not fully understood. However, studies have suggested that this compound may exert its biological effects by inhibiting various enzymes and proteins involved in cellular processes.
Biochemical and physiological effects:
Studies have shown that 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-1,3,4-thiadiazol-2-ylpropanamide has various biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of bacteria and fungi, reduce inflammation, and scavenge free radicals.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-1,3,4-thiadiazol-2-ylpropanamide in lab experiments is its potential to be used as a fluorescent probe for the detection of metal ions. However, one of the limitations is that the compound may have low solubility in aqueous solutions, which can affect its bioavailability and efficacy.
Direcciones Futuras
There are several future directions for the research on 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-1,3,4-thiadiazol-2-ylpropanamide. One of the directions is to explore its potential as an anticancer agent and investigate its mechanism of action. Another direction is to study its potential as an antimicrobial agent and investigate its efficacy against various bacterial and fungal strains. Additionally, further research can be done to explore its potential as an anti-inflammatory and antioxidant agent. Finally, the compound's potential as a fluorescent probe for the detection of metal ions can be further investigated.
In conclusion, 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-1,3,4-thiadiazol-2-ylpropanamide is a chemical compound with potential applications in various fields of scientific research. Its synthesis, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed. Further research on this compound can lead to the development of novel drugs and diagnostic tools.
Métodos De Síntesis
2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-1,3,4-thiadiazol-2-ylpropanamide can be synthesized using various methods. One of the common methods is the reaction of 2-aminothiadiazole and phthalic anhydride in the presence of a catalyst. Another method involves the reaction of 2-aminothiadiazole and maleic anhydride in the presence of a catalyst. The synthesized compound can be purified using various techniques such as recrystallization, column chromatography, and HPLC.
Aplicaciones Científicas De Investigación
The compound 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-1,3,4-thiadiazol-2-ylpropanamide has potential applications in various fields of scientific research. It has been studied for its anticancer, antimicrobial, anti-inflammatory, and antioxidant properties. This compound has also been studied for its potential use as a fluorescent probe for the detection of metal ions.
Propiedades
IUPAC Name |
2-(1,3-dioxoisoindol-2-yl)-N-(1,3,4-thiadiazol-2-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4O3S/c1-7(10(18)15-13-16-14-6-21-13)17-11(19)8-4-2-3-5-9(8)12(17)20/h2-7H,1H3,(H,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJBARCRXEDPZDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=NN=CS1)N2C(=O)C3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,2'-[{5-[(2,2-dimethylpropanoyl)amino]-1,3-phenylene}bis(carbonylimino)]dibenzoic acid](/img/structure/B5148724.png)

![diethyl [3-(4-chloro-2,6-dimethylphenoxy)propyl]malonate](/img/structure/B5148736.png)
![N-[4-({2-methoxy-5-[3-(4-methoxyphenyl)-4-oxo-1,2,3,4-tetrahydro-2-quinazolinyl]benzyl}oxy)phenyl]acetamide](/img/structure/B5148739.png)

![4-butoxy-N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]benzamide](/img/structure/B5148760.png)

![2-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(2-furylmethyl)acetamide](/img/structure/B5148767.png)

![2-{[5-(4-ethylphenoxy)pentyl]amino}ethanol](/img/structure/B5148778.png)
![N,N-dimethyl-4-{[4-(4-nitrophenyl)-1-piperazinyl]carbonyl}aniline](/img/structure/B5148782.png)


![4-(2-methoxy-4-nitrophenyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5148802.png)